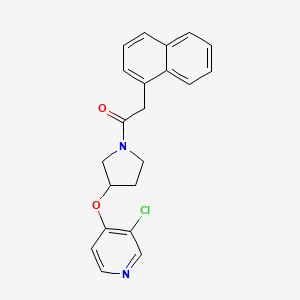
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-40411813 and is classified as a selective dopamine D2 receptor antagonist. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound's structure includes a naphthoquinone ring which, through different preparations, exhibits various structural characteristics. For instance, a study by Lynch and Mcclenaghan (2002) analyzed 2-(pyrrolidin-1-yl)-1,4-naphthoquinone, finding a non-planar naphthoquinone ring, which differs from other structures in its class.
Molecular Modeling and Anticonvulsant Activity
- The compound's derivatives have been studied for potential anticonvulsant properties. For example, Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, showing significant delay in the onset of convulsions and survival time in an anticonvulsant activity evaluation.
Anticancer Potential
- Gouhar and Raafat (2015) studied the compound's derivatives for anticancer evaluation. They synthesized (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and evaluated its reaction with various nucleophiles, assessing their potential as anticancer agents.
Vibrational Spectra and Theoretical Studies
- A study by Song et al. (2008) focused on the theoretical study of the geometry and vibration of a structurally similar compound. They used density functional theory and molecular orbital calculations to closely match observed and simulated spectra, contributing to the understanding of the compound's vibrational properties.
Synthesis and Catalysis
- Ghashang et al. (2015) developed a one-pot synthesis method for related compounds, highlighting advantages such as good yields, atom economy, and the use of a recyclable catalyst. This research contributes to more efficient and sustainable synthesis methods for such compounds.
Fluorescence and Luminescence Studies
- The fluorescence properties of the compound's derivatives were explored by Li et al. (2014). They synthesized europium complexes with the compound, finding enhanced fluorescence intensity in the ternary system compared to the binary system, indicating potential for use in luminescent materials.
Eigenschaften
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-19-13-23-10-8-20(19)26-17-9-11-24(14-17)21(25)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-8,10,13,17H,9,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGABRFYBDHUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

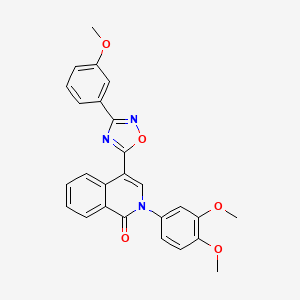
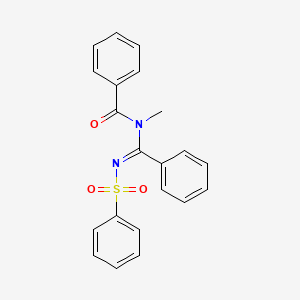
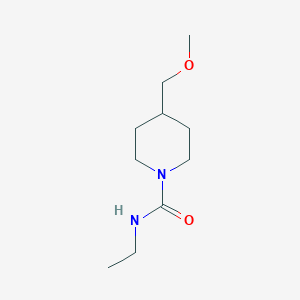
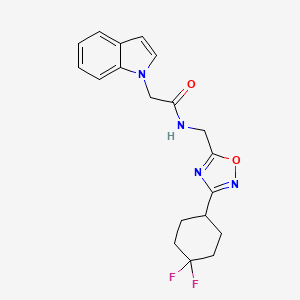
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)
![8-chloro-2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2453429.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)
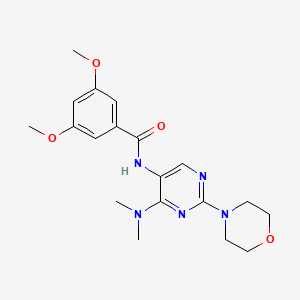
![N-(2-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2453434.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)
![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)
![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)
![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)
![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)